molecular formula C15H15F2N5O3 B3968505 N-(2,4-difluorophenyl)-6-methyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-amine

N-(2,4-difluorophenyl)-6-methyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-amine

Cat. No.: B3968505
M. Wt: 351.31 g/mol
InChI Key: YHAQZMZRZCFCBB-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-6-methyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine core substituted with a nitro group, a morpholine ring, and a difluorophenyl group, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-6-methyl-2-morpholin-4-yl-5-nitropyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F2N5O3/c1-9-13(22(23)24)14(19-12-3-2-10(16)8-11(12)17)20-15(18-9)21-4-6-25-7-5-21/h2-3,8H,4-7H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHAQZMZRZCFCBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N2CCOCC2)NC3=C(C=C(C=C3)F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2,4-difluorophenyl)-6-methyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and amidines.

    Introduction of the Nitro Group: Nitration of the pyrimidine core can be achieved using nitrating agents like nitric acid or a mixture of sulfuric and nitric acids.

    Attachment of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions, where a halogenated pyrimidine intermediate reacts with morpholine.

    Incorporation of the Difluorophenyl Group: The difluorophenyl group can be attached through a coupling reaction, such as Suzuki or Heck coupling, using appropriate palladium catalysts.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as scaling up the reactions to meet commercial demands.

Chemical Reactions Analysis

N-(2,4-difluorophenyl)-6-methyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, such as using strong bases or nucleophilic reagents.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents and conditions used in these reactions include palladium catalysts, strong bases, and various solvents like ethanol or dimethylformamide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(2,4-difluorophenyl)-6-methyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-6-methyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to and inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

N-(2,4-difluorophenyl)-6-methyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-amine can be compared with other similar compounds, such as:

    N-(2,4-dichlorophenyl)-6-methyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-amine: This compound has chlorine atoms instead of fluorine atoms, which may affect its reactivity and biological activity.

    N-(2,4-difluorophenyl)-6-methyl-2-(piperidin-4-yl)-5-nitropyrimidin-4-amine: This compound has a piperidine ring instead of a morpholine ring, which may influence its chemical properties and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,4-difluorophenyl)-6-methyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-amine
Reactant of Route 2
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N-(2,4-difluorophenyl)-6-methyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-amine

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